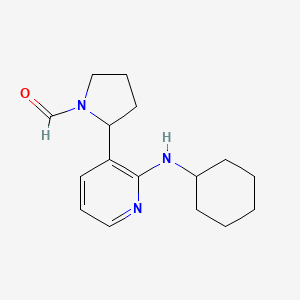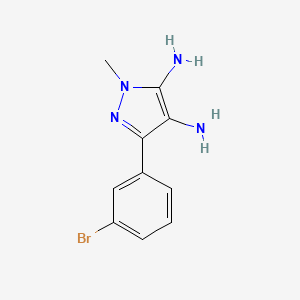
Methyl 2-chloro-4-methoxypyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-4-methoxypyrimidine-5-carboxylate is a chemical compound with the molecular formula C7H7ClN2O3 and a molecular weight of 202.6 g/mol . This compound belongs to the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Métodos De Preparación
The synthesis of methyl 2-chloro-4-methoxypyrimidine-5-carboxylate involves several steps. One common method includes the reaction of 2-chloro-4-methoxypyrimidine with methyl chloroformate under specific conditions . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Methyl 2-chloro-4-methoxypyrimidine-5-carboxylate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction .
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, thiols, and phenoxides to form substituted pyrimidine derivatives. For example, treatment with dimethylamine yields the corresponding dimethylamino derivative.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Aplicaciones Científicas De Investigación
Methyl 2-chloro-4-methoxypyrimidine-5-carboxylate has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral, anticancer, and anti-inflammatory agents.
Agriculture: The compound is utilized in the development of agrochemicals such as herbicides and fungicides.
Materials Science: It serves as a building block for the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 2-chloro-4-methoxypyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, in pharmaceutical applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The exact mechanism can vary depending on the specific application and the target molecule .
Comparación Con Compuestos Similares
Methyl 2-chloro-4-methoxypyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: This compound has a trifluoromethyl group instead of a methoxy group, which can significantly alter its chemical properties and biological activities.
5-Chloro-2-methoxypyrimidine: This compound lacks the carboxylate group, making it less versatile in certain applications.
The unique combination of the chloro, methoxy, and carboxylate groups in this compound provides it with distinct chemical reactivity and biological activity, making it valuable in various fields of research and industry .
Propiedades
Número CAS |
1407180-77-1 |
|---|---|
Fórmula molecular |
C7H7ClN2O3 |
Peso molecular |
202.59 g/mol |
Nombre IUPAC |
methyl 2-chloro-4-methoxypyrimidine-5-carboxylate |
InChI |
InChI=1S/C7H7ClN2O3/c1-12-5-4(6(11)13-2)3-9-7(8)10-5/h3H,1-2H3 |
Clave InChI |
JZOZOEGEJSRKAD-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=NC=C1C(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


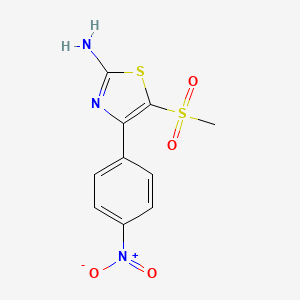

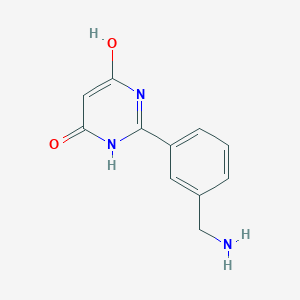
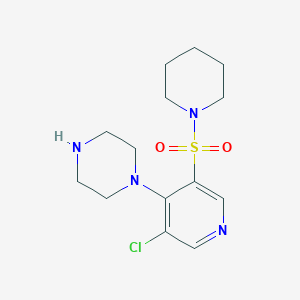
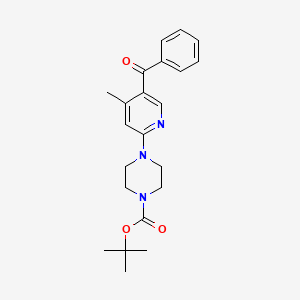
![Methyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B11797380.png)
![N-Methylbenzo[d]oxazol-6-amine](/img/structure/B11797397.png)

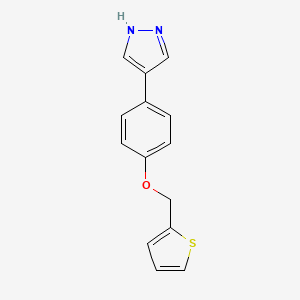
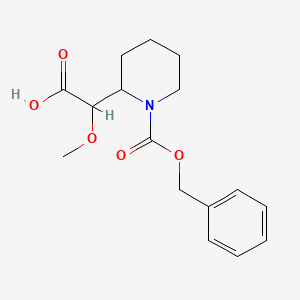

![Methyl 4-ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11797431.png)
